molecular formula C11H16O2 B14770006 1-(2-Methoxy-3,5-dimethylphenyl)ethanol

1-(2-Methoxy-3,5-dimethylphenyl)ethanol

Cat. No.: B14770006
M. Wt: 180.24 g/mol
InChI Key: LTPYWASZUCRYDV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-3,5-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxy-3,5-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2-Methoxy-3,5-dimethylphenyl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can yield 1-(2-Methoxy-3,5-dimethylphenyl)ethane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 1-(2-Methoxy-3,5-dimethylphenyl)ethanone.

    Reduction: 1-(2-Methoxy-3,5-dimethylphenyl)ethane.

    Substitution: Various substituted phenylethanol derivatives.

Scientific Research Applications

1-(2-Methoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-3,5-dimethylphenyl)ethanol depends on its interactions with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)ethanol: Lacks the methoxy group, resulting in different chemical and biological properties.

    1-(2-Methoxyphenyl)ethanol: Lacks the dimethyl groups, affecting its reactivity and applications.

    1-(2,4-Dimethoxyphenyl)ethanol: Contains an additional methoxy group, leading to variations in its chemical behavior.

Uniqueness

1-(2-Methoxy-3,5-dimethylphenyl)ethanol is unique due to the specific combination of methoxy and dimethyl substitutions on the phenyl ring

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-(2-methoxy-3,5-dimethylphenyl)ethanol

InChI

InChI=1S/C11H16O2/c1-7-5-8(2)11(13-4)10(6-7)9(3)12/h5-6,9,12H,1-4H3

InChI Key

LTPYWASZUCRYDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)O)OC)C

Origin of Product

United States

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